Fmoc-L-Arg(Ph,Pbf)-OH
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Overview
Description
Fmoc-L-Arg(Ph,Pbf)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino group is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in peptide synthesis to protect the functional groups of arginine during the assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Arg(Ph,Pbf)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: Fmoc-L-Arg(Ph,Pbf)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pbf removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed:
Deprotection: L-Arginine with free amino and guanidino groups.
Coupling: Peptides containing arginine residues.
Scientific Research Applications
Chemistry:
- Used in solid-phase peptide synthesis to protect arginine residues during peptide assembly.
Biology:
- Employed in the synthesis of biologically active peptides for research purposes.
Medicine:
- Utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
- Applied in the production of custom peptides for various industrial applications.
Mechanism of Action
Mechanism:
- The Fmoc group protects the amino group by forming a stable carbamate linkage, preventing unwanted reactions during peptide synthesis.
- The Pbf group protects the guanidino group by forming a stable sulfonamide linkage, ensuring the integrity of the arginine residue during peptide assembly.
Molecular Targets and Pathways:
- The compound itself does not have specific molecular targets but is used to facilitate the synthesis of peptides that may target various biological pathways.
Comparison with Similar Compounds
Fmoc-L-Arg(Pmc)-OH: Uses 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) as the protecting group for the guanidino group.
Fmoc-L-Arg(Mtr)-OH: Uses 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) as the protecting group for the guanidino group.
Uniqueness:
- Fmoc-L-Arg(Ph,Pbf)-OH is unique due to the stability and ease of removal of the Pbf protecting group, making it a preferred choice in peptide synthesis.
Properties
IUPAC Name |
(2S)-5-[[anilino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O7S/c1-24-25(2)36(26(3)32-22-40(4,5)51-35(24)32)52(48,49)44-38(42-27-14-7-6-8-15-27)41-21-13-20-34(37(45)46)43-39(47)50-23-33-30-18-11-9-16-28(30)29-17-10-12-19-31(29)33/h6-12,14-19,33-34H,13,20-23H2,1-5H3,(H,43,47)(H,45,46)(H2,41,42,44)/t34-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGLRUJRRADQQI-UMSFTDKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O7S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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